molecular formula C13H8O4 B3192700 2,7-Dihydroxyxanthen-9-one CAS No. 64632-72-0

2,7-Dihydroxyxanthen-9-one

Cat. No.: B3192700
CAS No.: 64632-72-0
M. Wt: 228.2 g/mol
InChI Key: JXMFQSCZNDSWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Xanthone (B1684191) Chemical Architecture and Research Significance

Xanthones are a class of heterocyclic organic compounds characterized by a dibenzo-γ-pyrone scaffold. mdpi.comencyclopedia.pub The core chemical structure, known by its IUPAC name 9H-xanthen-9-one, consists of a tricyclic system with a central γ-pyrone ring fused to two benzene (B151609) rings. mdpi.com This aromatic system has the molecular formula C₁₃H₈O₂. mdpi.comencyclopedia.pub The term "xanthone" itself is derived from the Greek word "xanthos," meaning yellow, which reflects the typical colour of these compounds in their solid state.

The xanthone nucleus is essentially planar, a rigidity that contributes to the compound's stability. encyclopedia.pub These compounds are widespread in nature, found as secondary metabolites in various plant families (such as Gentianaceae, Guttiferae, and Moraceae), as well as in fungi and lichens. mdpi.comresearchgate.net

The significance of xanthones in scientific research is substantial, largely due to their diverse pharmacological activities. The xanthone nucleus is considered a "privileged structure," a term used to describe molecular frameworks that can bind to multiple, unrelated protein receptors with high affinity. encyclopedia.pub This versatility has led to the investigation of xanthone derivatives for a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netmdpi.com The specific biological activity is heavily influenced by the type and position of various functional groups, such as hydroxyl, prenyl, or glycosyl moieties, attached to the core structure. researchgate.net

Structural Characteristics and Isomeric Considerations of Dihydroxyxanthen-9-one Compounds

2,7-Dihydroxyxanthen-9-one is a specific derivative of the xanthone core, distinguished by the presence of two hydroxyl (-OH) groups located at positions 2 and 7 of the aromatic rings. These hydroxyl substitutions significantly influence the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Synonyms 2,7-dihydroxy-9H-xanthen-9-one
CAS Number 64632-72-0 chemicalbook.com
Molecular Formula C₁₃H₈O₄
Boiling Point 474.6±45.0 °C at 760 mmHg
Class Xanthones np-mrd.org

The placement of the two hydroxyl groups on the xanthone scaffold is a critical determinant of a compound's properties. Consequently, numerous isomers of dihydroxyxanthen-9-one exist, each with a unique substitution pattern and, often, distinct research focus. The position of these functional groups can alter the molecule's polarity, hydrogen-bonding capability, and interaction with biological targets. For example, the presence of a hydroxyl group at position 1 allows for the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl group, affecting its conformation and reactivity. nih.gov

Properties

IUPAC Name

2,7-dihydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMFQSCZNDSWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2,7 Dihydroxyxanthen 9 One

De Novo Synthesis of the Xanthone (B1684191) Core and Its Dihydroxylated Derivatives

The fundamental construction of the xanthone skeleton, a tricyclic system, can be achieved through several strategic approaches. These methods often involve the formation of key intermediates like benzophenones or diaryl ethers, followed by cyclization to yield the xanthone core.

Cyclodehydration and Intermolecular Condensation Reactions for Xanthone Formation

Classical methods for xanthone synthesis often rely on cyclodehydration and intermolecular condensation reactions. The Grover, Shah, and Shah (GSS) reaction is a well-established method that involves the condensation of a salicylic acid derivative with a phenol in the presence of a dehydrating agent like zinc chloride and phosphoryl chloride. rsc.orgnih.govmdpi.com This reaction proceeds through a 2,2'-dihydroxybenzophenone intermediate, which then undergoes cyclodehydration to form the xanthone. mdpi.com

Another significant route is the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govup.ptmatilda.science This method involves the formation of a diaryl ether intermediate, which is then cyclized under acidic conditions. up.pt The choice of reagents and reaction conditions can significantly influence the yield and purity of the final xanthone product. For instance, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to be an effective catalyst for the condensation of salicylic acids and phenols, promoting the formation of an acylium ion and subsequent Friedel-Crafts acylation, followed by ring closure. rsc.orgresearchgate.net

These traditional methods, while effective, can sometimes be limited by harsh reaction conditions and the formation of byproducts. mdpi.comnih.gov For example, the GSS method may halt at the benzophenone intermediate stage, particularly with substrates like resorcinol and pyrogallol. mdpi.com

Catalytic Approaches in Xanthone Synthesis

To overcome the limitations of classical methods, modern synthetic strategies have increasingly focused on the use of catalysts to improve efficiency, selectivity, and sustainability. Transition metal catalysts, particularly those based on copper and palladium, have shown considerable promise in xanthone synthesis.

Copper-catalyzed methodologies have been developed for the one-step synthesis of xanthones from 2-substituted benzaldehydes and phenols. nih.govacs.org These reactions often proceed via an intermolecular catalytic ortho-acylation followed by ring closure. acs.org The use of a magnetically recoverable copper-based nanocatalyst has been reported to be highly efficient, allowing for a significant reduction in reaction times and easy catalyst recycling. nih.govacs.org Iron-based catalytic systems have also been explored as an eco-friendly alternative. rsc.org

Palladium catalysis has been employed in the carbonylative Suzuki coupling reaction of ortho-iodophenol and organoboron compounds to produce xanthones in a one-pot synthesis. mdpi.com Additionally, palladium-catalyzed carbonylative homocoupling of 2-iodophenols offers a route to symmetrical xanthones. matilda.science Aryne chemistry provides another modern approach, where the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates can afford xanthones through a tandem intermolecular nucleophilic coupling and intramolecular electrophilic cyclization. nih.gov Microwave-assisted synthesis catalyzed by rare earth metal triflates, such as Yb(OTf)₃, has also been shown to be an effective method for the synthesis of xanthones from 2-substituted benzoic acids and phenols. rsc.org

Table 1: Comparison of Catalytic Methods for Xanthone Synthesis

Catalyst SystemStarting MaterialsKey Features
Copper Nanoparticles on Silica Coated Maghemite2-Substituted Benzaldehydes and PhenolsMagnetically recoverable, ligand-free, reduced reaction times. nih.govacs.org
Copper(II) Chloride / Triphenylphosphine2-Substituted Aryl Aldehydes and PhenolsOne-step synthesis via ortho-acylation. rsc.orgacs.org
Palladium Complexortho-Iodophenol, Organoboron, Carbon MonoxideOne-pot carbonylative Suzuki coupling. mdpi.com
Ytterbium(III) Triflate2-Substituted Benzoic Acids and PhenolsMicrowave-assisted synthesis. rsc.org
Cesium Fluoride (promoter)Silylaryl Triflates and ortho-Heteroatom-Substituted BenzoatesAryne-mediated tandem reaction. nih.gov

Regioselective Derivatization and Functionalization Strategies for 2,7-Dihydroxyxanthen-9-one

Once the this compound core is synthesized, further derivatization is often necessary to explore its chemical space and potential applications. Regioselective functionalization allows for the precise introduction of various chemical groups at specific positions on the xanthone scaffold.

Halogenation and Electrophilic Aromatic Substitution Reactions

Halogenation is a common strategy to introduce functional handles for further transformations. For instance, selective bromination of methoxylated xanthone precursors can be achieved using systems like tetrabutylammonium bromide (Bu₄NBr) in the presence of phenyliodine(II) diacetate (PhI(OAc)₂), leading to the formation of bromo-xanthones. nih.gov These halogenated derivatives can then serve as substrates for cross-coupling reactions or other nucleophilic substitutions.

Electrophilic aromatic substitution reactions are fundamental for introducing a variety of substituents onto the xanthone nucleus. The electron-rich nature of the dihydroxylated aromatic rings directs electrophiles to specific positions, although the regioselectivity can be influenced by the existing substituents and reaction conditions.

Nucleophilic Aromatic Substitution in Fluorinated Xanthone Derivatives

While electrophilic substitution is common, nucleophilic aromatic substitution (SNAAr) offers a complementary approach, particularly for the introduction of nucleophiles. This strategy is especially effective in xanthone derivatives that have been activated by electron-withdrawing groups or by the presence of good leaving groups like fluorine. Fluorinated xanthones can undergo nucleophilic displacement of the fluorine atom by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Introduction of Complex Chemical Moieties

The functionalization of the this compound scaffold can be extended to the introduction of more complex chemical moieties, leading to derivatives with unique structural features and properties.

Spiro-Conjugation: The creation of spiro-conjugated systems involves the formation of a spirocyclic center on the xanthone framework. This can be achieved through multi-step synthetic sequences that might involve the construction of a second cyclic system that shares a single atom with the xanthone core.

Heteroaromatic Units: The incorporation of heteroaromatic units can be accomplished through various cross-coupling reactions, such as Suzuki or Stille couplings, on halogenated xanthone precursors. This allows for the attachment of a wide array of five- or six-membered heteroaromatic rings, which can significantly modulate the electronic and steric properties of the parent molecule.

Dithiarsolane Groups: The introduction of dithiarsolane groups represents a more specialized functionalization. This typically involves the reaction of a di-thiolated xanthone derivative with an appropriate arsenic-containing reagent. This modification introduces a unique metal-binding moiety to the xanthone structure.

Table 2: Summary of Functionalization Strategies for Xanthone Derivatives

Functionalization StrategyReagents/MethodsType of Moiety Introduced
HalogenationBu₄NBr / PhI(OAc)₂Bromo groups nih.gov
Electrophilic Aromatic SubstitutionVarious ElectrophilesDiverse functional groups
Nucleophilic Aromatic SubstitutionNucleophiles on Fluorinated XanthonesVarious nucleophilic groups
Heteroaromatic Unit IntroductionCross-coupling reactions (e.g., Suzuki, Stille)Heteroaromatic rings

Multi-Component Reaction Approaches for Novel Analogues

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. While specific MCRs tailored exclusively for the synthesis of this compound analogues are not extensively documented, the principles of MCRs have been broadly applied to the synthesis of the parent xanthone scaffold and its derivatives.

One notable multi-component approach involves the one-pot condensation of a substituted phenol, an aldehyde, and an active methylene compound. For instance, the synthesis of various xanthene derivatives has been achieved through an efficient and environmentally benign one-pot condensation of cyclic diketones, aldehydes, and naphthols. mdpi.com This strategy, often catalyzed by heterogeneous catalysts under solvent-free conditions, highlights the potential for creating diverse xanthone analogues by carefully selecting the starting components. mdpi.com

A general representation of a three-component reaction leading to a xanthone-related scaffold can be envisioned as follows:

Component AComponent BComponent CCatalyst/ConditionsProduct
Substituted SalicylaldehydeActive Methylene Compound (e.g., dimedone)Aromatic Nucleophile (e.g., resorcinol derivative)Acid or Base Catalyst, HeatFunctionalized Xanthone Analogue

This is a generalized representation and specific reactants and conditions would need to be optimized for the synthesis of this compound analogues.

The key to applying MCRs for the synthesis of this compound analogues lies in the judicious choice of starting materials that contain the pre-installed hydroxyl groups or suitable precursors at the desired positions. For example, employing a derivative of 2,4-dihydroxybenzoic acid as one of the components could potentially lead to the desired 2,7-dihydroxylated xanthone core. Further research in this area is focused on developing novel MCRs that offer high regioselectivity and yield for the direct synthesis of these specific analogues.

Chemo-Enzymatic and Biocatalytic Routes in Xanthone Synthesis

Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize the catalytic power of enzymes or whole microorganisms to perform specific chemical transformations, often with high stereoselectivity and under mild reaction conditions.

While a direct, single-step chemo-enzymatic or biocatalytic route for the synthesis of this compound from simple precursors is not yet well-established, enzymatic transformations have been explored for the modification of the xanthone scaffold. One of the key enzymatic reactions relevant to the synthesis of hydroxylated xanthones is biocatalytic hydroxylation. Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of various aromatic compounds. nih.gov In principle, a xanthone precursor could be subjected to a biocatalytic hydroxylation step to introduce the hydroxyl groups at the C2 and C7 positions.

A hypothetical chemo-enzymatic route could involve the chemical synthesis of a xanthone precursor, followed by a selective enzymatic hydroxylation:

Step 1: Chemical Synthesis

Synthesis of a xanthone scaffold lacking the hydroxyl groups at the 2 and 7 positions.

Step 2: Biocatalytic Hydroxylation

Introduction of hydroxyl groups at the C2 and C7 positions using a specific hydroxylating enzyme (e.g., a P450 monooxygenase).

PrecursorBiocatalystReactionProduct
XanthoneCytochrome P450 MonooxygenaseHydroxylationThis compound

This represents a potential strategy, and the identification and engineering of a suitable enzyme with the desired regioselectivity would be a critical research objective.

Furthermore, the synthesis of 2,7-dihydroxyxanthone has been achieved from 2,7-diaminoxanthone through a chemical transformation involving diazotization followed by hydrolysis. researchgate.net This multi-step chemical process could potentially be combined with enzymatic steps in a chemo-enzymatic sequence to access novel analogues.

Research in this field is actively exploring the vast catalytic potential of enzymes for the synthesis and functionalization of complex natural products like xanthones. The development of robust and selective biocatalysts could provide more sustainable and efficient routes to this compound and its derivatives.

Molecular Mechanisms of Action and Biological Research of 2,7 Dihydroxyxanthen 9 One Analogues

Mechanistic Studies of Antioxidant and Free Radical Scavenging Activities

Xanthone (B1684191) derivatives are recognized for their potent antioxidant capabilities, which are fundamental to many of their protective biological effects. nih.govresearchgate.net They counteract oxidative stress through multiple mechanisms, including the direct scavenging of reactive oxygen species and the chelation of transition metal ions that catalyze their formation. researchgate.netmdpi.com

The antioxidant action of xanthone analogues is primarily attributed to their ability to mitigate the damaging effects of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism that can cause significant damage to DNA, proteins, and lipids when produced in excess. nih.govmedpharmres.comyoutube.com

Xanthone derivatives employ several mechanisms to counteract ROS:

Direct Radical Scavenging: The phenolic hydroxyl groups present on the xanthone scaffold are crucial for their antioxidant activity. mdpi.com These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions. researchgate.net Theoretical studies on the single electron transfer (SET) mechanism suggest that deprotonated xanthones, which can be present under physiological conditions, are particularly effective at deactivating hydroxyl radicals. rsc.orgrsc.org

Modulation of Antioxidant Enzymes: Some xanthone analogues can enhance the body's endogenous antioxidant defenses. For instance, certain derivatives have been shown to increase the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.comnih.govmdpi.com SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then neutralized to water by CAT. nih.govmdpi.com By up-regulating these enzymes, xanthones help to maintain redox homeostasis and protect cells from oxidative damage. nih.govmdpi.com For example, α-mangostin has been shown to activate the Nrf2 pathway, leading to the up-regulation of heme oxygenase-1 (HO-1), another potent antioxidant enzyme. nih.gov

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. mdpi.comnih.gov The ability of a compound to chelate these metal ions is a key aspect of its antioxidant potential. mdpi.com

MechanismDescriptionKey Molecular FeaturesExample Analogues
ROS ScavengingDirect neutralization of free radicals (e.g., •OH) by donating a hydrogen atom or electron. researchgate.netrsc.orgPhenolic hydroxyl groups. mdpi.comα-mangostin, γ-mangostin. nih.gov
Enzyme ModulationUpregulation of endogenous antioxidant enzymes (e.g., SOD, CAT, HO-1) via pathways like Nrf2. nih.govmdpi.comVaries by compound; ability to interact with signaling proteins.α-mangostin. nih.gov
Metal ChelationSequestration of pro-oxidant transition metals (e.g., Fe²⁺, Cu²⁺) to prevent their participation in the Fenton reaction. mdpi.commdpi.comHydroxyl and carbonyl groups creating coordination sites. nih.gov1,2-dihydroxy-9H-xanthen-9-one. mdpi.com

Enzyme Modulation and Specific Inhibition Profiles

Analogues of 2,7-Dihydroxyxanthen-9-one exhibit a wide range of enzyme-modulating activities, which form the basis for their investigation in various therapeutic areas, particularly oncology. mdpi.comeurekaselect.com Their ability to selectively inhibit key enzymes involved in cell proliferation, DNA replication, and drug resistance makes them attractive candidates for drug development. nih.govmdpi.com

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell cycle progression, proliferation, and apoptosis. frontiersin.org Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them a major target for therapeutic intervention. mdpi.commdpi.com

Xanthone derivatives have been identified as inhibitors of several protein kinases. mdpi.com For example, synthetic analogues such as 3,4-dihydroxyxanthone (B1238006) have been shown to inhibit various isoforms of protein kinase C (PKC), an enzyme family involved in signal transduction. nih.gov The mechanism of inhibition often involves the xanthone molecule binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream target proteins. nih.govrsc.org This inhibition can halt the proliferation of cancer cells. mdpi.com The selectivity and potency of kinase inhibition by xanthones are highly dependent on the substitution pattern of the tricyclic core, allowing for the development of derivatives with specific kinase inhibition profiles. nih.govnih.gov

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by cleaving and rejoining DNA strands. researchgate.netnih.gov These enzymes are validated targets for anticancer drugs, as their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells. mdpi.comnih.gov

Several xanthone analogues have been shown to be potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.netnih.govspandidos-publications.com The proposed mechanisms of action can vary:

Interference with ATP Binding: Some xanthones are believed to inhibit topoisomerase II by binding to its ATPase domain, preventing the ATP hydrolysis necessary for enzyme function. nih.govbohrium.com

Inhibition of Catalytic Activity: Other mechanistic studies suggest that certain xanthone-polyamine conjugates act at the DNA cleavage/ligation active site, inhibiting the catalytic activity of topoisomerase IIα by blocking the DNA strand passage step. nih.govbohrium.com

DNA Intercalation/Cross-linking: Some derivatives, particularly those with epoxy groups, can act as DNA cross-linking agents, which can also contribute to the inhibition of topoisomerase function. researchgate.net

For instance, β-Mangostin has been identified as a strong inhibitor of both human topoisomerase I and II. spandidos-publications.com The ability of xanthones to interfere with these crucial enzymes underscores their potential as anticancer agents. mdpi.comnih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.gov These efflux pumps actively extrude a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. mdpi.commdpi.com

Xanthone derivatives have emerged as modulators of P-gp activity. nih.gov They can act as P-gp inhibitors, thereby reversing MDR and sensitizing cancer cells to conventional chemotherapeutic agents. oup.comnih.gov For example, certain benzoxanthone analogues have been shown to significantly increase the intracellular accumulation of P-gp substrates like daunomycin and enhance the oral bioavailability of paclitaxel (B517696) by inhibiting intestinal P-gp. oup.comnih.gov The mechanism of inhibition can involve direct interaction with the transporter, potentially competing with the drug substrate for binding, although some analogues appear to inhibit P-gp without significantly affecting its ATPase activity. nih.govoup.com This modulation of efflux pumps represents a promising strategy to overcome drug resistance in cancer treatment. hospitalpharmacyeurope.com

Target ClassSpecific Target ExampleMechanism of ActionTherapeutic ImplicationExample Analogues
Protein KinasesProtein Kinase C (PKC). nih.govCompetitive inhibition at the ATP-binding site, preventing substrate phosphorylation. nih.govAnticancer (inhibition of cell proliferation). mdpi.com3,4-dihydroxyxanthone. nih.gov
DNA TopoisomerasesTopoisomerase I & II. spandidos-publications.comInhibition of catalytic activity (cleavage/ligation), interference with ATP binding, DNA cross-linking. researchgate.netnih.govbohrium.comAnticancer (induction of DNA damage and apoptosis). nih.govβ-Mangostin, Benzoxanthone derivatives. researchgate.netspandidos-publications.com
Efflux PumpsP-glycoprotein (P-gp). nih.govInhibition of drug efflux, increasing intracellular drug concentration. oup.comnih.govReversal of multidrug resistance in cancer. mdpi.comBenzoxanthone analogues. oup.comnih.gov

Studies on Other Enzyme Systems (e.g., Skin Enzymes, Oxidoreductases)

Xanthone derivatives, including analogues of this compound, have been investigated for their inhibitory effects on various enzyme systems critical to skin health and oxidative processes. Research has shown that certain dihydroxyxanthen-9-one analogues can inhibit skin enzymes involved in the degradation of the extracellular matrix. For instance, 1,2-dihydroxy-9H-xanthen-9-one has demonstrated inhibitory activity against collagenase, which breaks down collagen, and elastase, which degrades elastin (B1584352) mdpi.com.

In the context of oxidoreductases, a key area of study has been the inhibition of tyrosinase. Tyrosinase is a copper-containing oxidoreductase that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in skin mdpi.com. Overactivity of this enzyme can lead to hyperpigmentation disorders. Various natural and synthetic compounds are explored as tyrosinase inhibitors for applications in cosmetics as skin-whitening agents and in medicine to address hyperpigmentation mdpi.comnih.gov.

Studies on compounds structurally related to this compound, such as other flavonoids and xanthones, have revealed significant tyrosinase inhibitory activity. The number and position of hydroxyl groups on the aromatic rings are crucial for this inhibitory function nih.gov. For example, oxyresveratrol, a hydroxylated stilbene, exhibited 32-fold more potent inhibitory activity against mushroom tyrosinase than the commonly used kojic acid nih.gov. Similarly, certain isoflavonoids have shown potent, non-competitive inhibition of tyrosinase nih.gov. The mechanism often involves the ability of the inhibitor to chelate the copper ions within the active site of the enzyme nih.gov. While direct studies on this compound are limited, the established activity of its analogues suggests it as a candidate for similar enzymatic inhibition.

Another relevant oxidoreductase is xanthine (B1682287) oxidoreductase (XOR), which is involved in purine (B94841) metabolism and can produce reactive oxygen species (ROS) nih.govnottingham.ac.uk. Increased XOR activity is linked to various pathological conditions nih.gov. The potential for xanthone derivatives to modulate XOR activity remains an area for further investigation.

Anti-inflammatory Pathways and Cytokine Regulation

Analogues of this compound have demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are standard models for inflammation research, various hydroxylated and methoxylated xanthones have shown potent effects.

For example, a study on 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) in RAW 264.7 and BV2 cells found that the compound reduced the LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. It also decreased the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. Furthermore, THMX suppressed the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.gov.

Similarly, 7,8-dihydroxyflavone, another related compound, was shown to downregulate pro-inflammatory mediators like NO and PGE2 in LPS-treated RAW264.7 cells researchgate.net. This inhibition of crucial inflammatory molecules highlights the potential of the xanthone scaffold in controlling inflammatory responses.

The anti-inflammatory effects of this compound analogues are mediated through the modulation of critical intracellular signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT). These pathways are central to the inflammatory response, controlling the transcription of genes for pro-inflammatory cytokines and mediators nih.govnih.gov.

Research has shown that xanthone derivatives can suppress the activation of the NF-κB pathway. For instance, 1,7-Dihydroxy-3,4-Dimethoxyxanthone was found to inhibit the transcriptional activity of NF-κB and decrease the nuclear accumulation of its p65 subunit in LPS-treated cells nih.gov. This inhibition prevents the expression of NF-κB target genes that drive inflammation. Similarly, THMX was observed to decrease the LPS-induced phosphorylation of MAPK pathway components and the activation of NF-κB p65 nih.gov.

The PI3K/AKT pathway is another key regulator of inflammation and cell survival nih.gov. There is significant crosstalk between the PI3K/AKT/mTOR and NF-κB pathways, where activation of AKT can lead to the activation of NF-κB nih.gov. By modulating these interconnected signaling networks, xanthone compounds can exert comprehensive control over the inflammatory cascade nih.govmdpi.commdpi.com. The ability of these compounds to interfere with multiple signaling points, such as MAPK and NF-κB, underscores their potential as multi-target anti-inflammatory agents researchgate.netresearchgate.net.

Cellular and Molecular Research in Anticancer Contexts

Numerous studies have investigated the in vitro cytotoxic activity of hydroxyxanthone derivatives against a variety of human cancer cell lines. The efficacy of these compounds is largely dependent on the number and position of hydroxyl groups on the xanthone core.

For instance, various dihydroxyxanthone and trihydroxyxanthone derivatives have been evaluated against cell lines such as MCF-7 (breast adenocarcinoma), WiDr and DLD-1 (colorectal adenocarcinoma), HeLa (cervical cancer), HepG2 (liver carcinoma), and A549 (lung carcinoma) nih.govpandawainstitute.comjksus.org. In one study, a trihydroxyxanthone exhibited greater anticancer activity than a dihydroxyxanthone analogue against MCF-7, WiDr, and HeLa cells nih.gov. Another investigation focusing on the HepG2 cell line found that 1,7-dihydroxyxanthone (an isomer of the subject compound) had a potent cytotoxic effect, with a half-maximal inhibitory concentration (IC50) of 13.2 μM pandawainstitute.com.

The table below summarizes the cytotoxic activity (IC50 values) of several hydroxyxanthone analogues against various cancer cell lines, demonstrating the broad-spectrum potential of this class of compounds.

CompoundCell LineCancer TypeIC50 (μM)Reference
1,7-DihydroxyxanthoneHepG2Liver Carcinoma13.2 pandawainstitute.com
1,6-DihydroxyxanthoneHepG2Liver Carcinoma40.4 pandawainstitute.com
1,3-DihydroxyxanthoneHepG2Liver Carcinoma71.4 pandawainstitute.com
1,3,5-Trihydroxyxanthone (3a)MCF-7Breast Adenocarcinoma184 ± 15 nih.gov
1,3,5-Trihydroxyxanthone (3a)WiDrColon Adenocarcinoma254 ± 15 nih.gov
1,3,5-Trihydroxyxanthone (3a)HeLaCervical Cancer277 ± 9 nih.gov
1,2-DihydroxyxanthoneUACC-62Melanoma<20 gayprideband.com
3,4-DihydroxyxanthoneUACC-62Melanoma<20 gayprideband.com

Beyond general cytotoxicity, research has delved into the molecular mechanisms by which xanthone analogues exert their anticancer effects, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a critical process for eliminating cancerous cells nih.gov. Xanthone derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins researchgate.netplos.org. An increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, releasing cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes (like caspase-9 and caspase-3), which execute the apoptotic process researchgate.netfrontiersin.orgnih.gov.

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and replicating their damaged DNA. Studies have shown that xanthones can induce cell cycle arrest at different phases, such as the S phase or the G2/M phase researchgate.netfrontiersin.org. For example, treatment of HT-29 colon cancer cells with a specific plant fraction led to a significant increase in the cell population at the G2/M phase frontiersin.org. The molecular mechanism behind this arrest often involves the modulation of cell cycle regulatory proteins. For instance, some agents induce arrest by upregulating p53 and p21, which are key tumor suppressor proteins, while downregulating cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward plos.orgmdpi.com. The ability to induce both cell cycle arrest and apoptosis makes these compounds promising candidates for cancer therapy nih.govmdpi.com.

Mechanistic Investigations of Antibacterial and Antifungal Activities

Xanthones, a class of compounds featuring a dibenzo-γ-pyrone core structure, have demonstrated a variety of biological activities, including antimicrobial properties. researchgate.netsemanticscholar.org Research into the mechanisms by which these compounds, including analogues of this compound, exert their antibacterial and antifungal effects has revealed multifaceted modes of action. These mechanisms often involve the disruption of critical cellular structures and metabolic processes in pathogenic microbes. researchgate.netnih.gov

A primary mechanism of action for certain xanthone derivatives is the disruption of the microbial cell wall and membrane. researchgate.netnih.gov Studies have shown that these compounds can interact with components of the bacterial cell envelope, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov This interaction compromises the integrity of the cell wall, leading to cell death. nih.gov Beyond the cell wall, xanthones can also interfere with cell membrane functions. researchgate.net

Another significant antibacterial mechanism is the inhibition of nucleic acid synthesis. researchgate.netnih.gov Some xanthone derivatives have been found to suppress DNA synthesis. nih.gov Molecular docking studies suggest that these compounds can form stable complexes with bacterial DNA gyrase, a crucial enzyme involved in DNA replication, thereby inhibiting its function. nih.gov This dual-action approach of cell wall destruction and DNA gyrase inhibition highlights the potential of xanthone-based agents against drug-resistant bacteria. nih.gov

Furthermore, xanthone derivatives have been investigated for their ability to counteract antimicrobial resistance mechanisms. One such strategy involves the inhibition of bacterial efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, conferring resistance. mdpi.com By inhibiting these pumps, xanthone derivatives can restore the efficacy of conventional antibiotics. mdpi.com Additionally, these compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. researchgate.netmdpi.com The inhibition of quorum sensing, a system of cell-to-cell communication that regulates virulence and biofilm formation, is another related mechanism of action. mdpi.com

The antifungal activity of xanthone derivatives has been demonstrated against a range of fungal species, including yeasts and dermatophytes. nih.gov For instance, certain 2-substituted xanthone derivatives have shown significant efficacy against Trichophyton mentagrophytes, while others inhibit the growth of various species, including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. nih.gov The mechanisms underlying antifungal action are believed to be similar to their antibacterial counterparts, involving disruption of cell membrane integrity and other vital cellular processes. nih.govmdpi.com

Table 1: Antibacterial and Antifungal Activities of Selected Xanthone Derivatives

Compound/Derivative Target Organism(s) Observed Activity/Mechanism Reference(s)
XT17 (Xanthone Derivative) Staphylococcus aureus, Pseudomonas aeruginosa Disrupts cell wall, suppresses DNA synthesis via gyrase inhibition. nih.gov
Halogenated phenylmethanamine xanthone Staphylococcus aureus, Salmonella enterica Efflux pump inhibition, inhibition of biofilm formation. mdpi.com
2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride Various fungal species Broad-spectrum fungal growth inhibition. nih.gov
6-chloro-2-methyl-9H-xanthen-9-one derivatives Yeasts, dermatophytes, S. aureus, E. coli, E. faecalis Antifungal and antibacterial activity. nih.gov

Advanced Bioimaging Applications of this compound Derivatives

The xanthene scaffold, the core structure of this compound, is fundamental to a major class of fluorescent dyes, including fluoresceins and rhodamines. mdpi.com These dyes are prized in biological imaging for their excellent photophysical properties, such as high absorption coefficients, high fluorescence quantum yields, and remarkable chemical stability. rsc.orgresearchgate.net These characteristics make xanthene derivatives ideal candidates for developing advanced probes for bioimaging. rsc.org

The design of fluorophores based on the xanthene scaffold involves strategic chemical modifications to tune their optical properties for specific applications, such as shifting their absorption and emission wavelengths into the near-infrared (NIR) window (650–1700 nm). rsc.orgresearchgate.net Imaging in the NIR region is highly advantageous for biological systems due to its deeper tissue penetration, minimal invasiveness, and reduced photon scattering. rsc.org

Several key strategies are employed to modify the xanthene core:

Extension of π-Conjugation: A primary method for red-shifting the absorption and emission spectra of xanthene dyes is to extend the molecule's π-conjugated system. rsc.orgresearchgate.net This can be achieved by introducing aromatic or heteroaromatic groups, such as indole (B1671886) or pyrrole (B145914) moieties, onto the xanthene skeleton. researchgate.net

Heteroatom Substitution: Replacing the bridging oxygen atom in the xanthene core with other atoms like silicon (Si), carbon (C), or germanium (Ge) can also shift the spectral properties towards the NIR region. mdpi.com This modification alters the electronic structure of the chromophore.

Spirocyclization for "Turn-On" Probes: A crucial design principle for creating analyte-responsive or "turn-on" probes is the equilibrium between a non-fluorescent, colorless spirocyclic form and a fluorescent, colored open form. mdpi.comnih.gov In the "off" state, a nucleophilic group, often on a pendant aromatic ring at the C9 position, attacks the central carbon of the xanthene, forming a spirolactone and breaking the π-conjugation. mdpi.comnih.gov The presence of a specific analyte or an external trigger, like a change in pH, can induce ring-opening, restoring conjugation and "turning on" the fluorescence. mdpi.comnih.gov This mechanism is fundamental for developing probes that light up only in the presence of a specific biological target. mdpi.com

Electronic Programming: Fine-tuning the electronic properties by adding electron-donating or electron-withdrawing groups at specific positions on the xanthene ring (e.g., positions 3' and 6') allows for precise control over the fluorophore's absorption and emission maxima. rsc.orgnih.gov

Table 2: Design Strategies for Xanthene-Based Fluorophores

Design Strategy Modification Effect on Properties Reference(s)
Extension of π-Conjugation Introduction of indole or pyrrole groups. Red-shifts absorption/emission to NIR region. researchgate.net
Heteroatom Substitution Replacement of bridging oxygen with Si, C, etc. Shifts absorbance maxima to the NIR. mdpi.com
Spirocyclization Creation of a spirolactone "ring-closed" form. Enables "off/on" switching for analyte detection. mdpi.comnih.govnih.gov
Electronic Programming Addition of electron-withdrawing/donating groups. Fine-tunes spectral properties. rsc.orgnih.gov

Photoactivatable probes are fluorophores that can be switched from a non-fluorescent to a fluorescent state upon irradiation with light of a specific wavelength. This property is invaluable for advanced imaging techniques like single-molecule localization microscopy (SMLM), which surpasses the diffraction limit of light to achieve super-resolution. nih.govnih.gov

A novel mechanism for photoactivation in xanthene-based probes is the Self-Triggered Photooxidation Cascade (STPC) . nih.govnih.govbiorxiv.org This concept utilizes a non-fluorescent, reduced "leuco" form of a rhodamine or similar xanthene dye (a dihydroxyxanthene scaffold) as the photoactivatable probe. nih.gov The probe is designed to exist predominantly in this "off" state. However, a small, residual population of the probe exists in its oxidized, fluorescent form. nih.govnih.gov

The STPC mechanism unfolds as follows:

Initial State: The target area, such as a cell's plasma membrane, is labeled with the probe, which is mostly in the non-emissive leuco-rhodamine (LRhod) state, with a small fraction of the oxidized, fluorescent rhodamine (Rhod) present. nih.gov

Photosensitization: Upon excitation with visible light, the small number of existing fluorescent Rhod molecules act as photosensitizers. nih.govnih.gov They absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net

Photooxidation and Activation: The generated singlet oxygen is a powerful oxidizing agent that rapidly oxidizes the neighboring non-fluorescent LRhod molecules into their fluorescent Rhod form. nih.govnih.gov This switches them to the "on" state.

Cascade and Blinking: This process creates a cascade effect where newly activated Rhod molecules can, in turn, act as photosensitizers, propagating the activation. biorxiv.org Concurrently, the high local concentration of singlet oxygen and the fluorescent dyes can also lead to photobleaching (turning "off"). nih.govnih.gov This succession of photoactivation and photobleaching results in a "blinking" phenomenon at the single-molecule level, which is a critical requirement for SMLM. nih.gov

This self-triggered cascade is kinetically favored when the probe is concentrated in a specific location, like a lipid bilayer, making it a powerful tool for super-resolution imaging of cellular membranes and other structures. nih.govbiorxiv.org

Structure Activity Relationship Sar and Computational Studies of 2,7 Dihydroxyxanthen 9 One Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in predicting the biological activity of xanthone (B1684191) derivatives based on their physicochemical properties. These models establish a mathematical correlation between the structural attributes of the molecules and their observed activities, such as anticancer or enzyme inhibitory effects.

For xanthone derivatives, QSAR models have successfully identified key molecular descriptors that influence their biological efficacy. A study focusing on the anticancer activity of xanthone derivatives against the HeLa cell line developed a multiple linear regression (MLR) model. nih.gov This model demonstrated a high correlation (r² = 0.84) and predictive accuracy (r²CV = 0.82), indicating its robustness. nih.gov The key descriptors identified were:

Dielectric Energy: Reflects the electrostatic potential of the molecule.

Hydroxyl Group Count: The number of -OH groups, which can participate in hydrogen bonding. nih.gov

LogP: The logarithm of the partition coefficient, indicating the molecule's lipophilicity. nih.gov

Shape Index (Order 3): A descriptor of molecular shape.

Solvent-Accessible Surface Area: The surface area of the molecule accessible to a solvent. nih.gov

Another QSAR analysis on novel xanthone derivatives against WiDR colon cancer cells also yielded a highly predictive model (r = 0.976). nih.gov This study highlighted the importance of net atomic charges at specific carbon atoms (qC1, qC2, qC3), the dipole moment, and LogP in determining cytotoxic activity. nih.gov

Furthermore, QSAR studies on xanthone derivatives as α-glucosidase inhibitors have shown that the number of hydrogen-bonding substituents, like hydroxyl groups, significantly enhances inhibitory activity. researchgate.net These findings underscore the utility of QSAR in identifying promising candidates for synthesis and further biological evaluation. nih.govnih.gov

Molecular Docking and Advanced Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Molecular docking studies have been instrumental in characterizing how xanthone derivatives, including 2,7-dihydroxyxanthen-9-one, interact with various biological targets. For instance, in the context of anticancer activity, DNA topoisomerase IIα has been identified as a potential target. nih.gov Docking studies revealed that xanthone derivatives can bind to the active site of this enzyme, suggesting a mechanism for their cytotoxic effects. nih.gov

Similarly, investigations into the interaction of xanthone derivatives with calf thymus DNA (CT-DNA) have shown that these compounds can bind within the DNA grooves. researchgate.net Specifically, a derivative of this compound was found to interact with CT-DNA through non-covalent groove binding. researchgate.net The analysis of these interactions often reveals the importance of hydrogen bonds between the hydroxyl groups of the xanthone and the oxygen atoms of the DNA phosphate (B84403) backbone or sugar moieties. researchgate.net

In another study, docking simulations suggested that the cytotoxic effects of certain xanthone derivatives might be due to their inhibition of telomerase, COX-2, and CDK2 receptors. nih.gov

Computational methods are also employed to predict the binding affinity and ligand efficiency of this compound analogues. Binding energy, calculated from docking simulations, is a key metric used to estimate the strength of the protein-ligand interaction.

For example, the binding energy of a this compound derivative with CT-DNA was calculated to be -9.39 kcal/mol, indicating a strong and stable interaction. researchgate.net This value supported the in vitro findings of its antiproliferative activity. researchgate.net The binding constant (K) for this interaction was determined to be 2.5 x 10⁴ M⁻¹, further quantifying the binding affinity. researchgate.net

These computational predictions of binding affinity are crucial for prioritizing compounds for experimental testing, as a lower binding energy generally correlates with higher potency. researchgate.net

In Silico Screening and Virtual Drug Discovery Methodologies

In silico screening, or virtual screening (VS), is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. azolifesciences.com This approach significantly accelerates the drug discovery process by narrowing down the number of candidates for experimental validation. nih.gov

Virtual screening can be broadly categorized into two types: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.com LBVS relies on the knowledge of known active ligands to identify new compounds with similar properties, often using pharmacophore models. mdpi.com SBVS, on the other hand, utilizes the 3D structure of the target protein to dock and score potential ligands. mdpi.com

In the context of xanthone derivatives, virtual screening has been employed to identify novel inhibitors for various targets. For instance, a library of 2055 xanthine (B1682287) derivatives was screened against phosphodiesterase 9A (PDE9A), leading to the identification of a potent candidate molecule. nih.gov This process typically involves a hierarchical approach, starting with a broad screening and followed by more stringent docking and scoring protocols to refine the list of hits. nih.govdovepress.com The identified hits from virtual screening can then be synthesized and subjected to in vitro and in vivo testing.

Theoretical Chemical Calculations (e.g., Density Functional Theory (DFT), Molecular Dynamics Simulations)

Theoretical chemical calculations provide a deeper understanding of the electronic structure and dynamic behavior of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. nih.gov DFT calculations have been used to determine the global physicochemical properties of xanthone derivatives, such as their stability and reactivity. researchgate.net These calculations can help explain the observed biological activities by providing insights into the molecule's electronic structure. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can validate the stability of protein-ligand complexes predicted by molecular docking. nih.gov For example, a 100 ns MD simulation can be performed to assess the stability of a xanthone derivative within the active site of its target protein. nih.gov The root-mean-square deviation (RMSD) of the ligand is often calculated to determine its fluctuation within the binding cavity during the simulation. nih.gov Stable RMSD values indicate a stable binding mode. nih.gov

Development of Pharmacophore Models for Targeted Biological Activities

A pharmacophore is an ensemble of steric and electronic features that are necessary to ensure the optimal interactions with a specific biological target. nih.gov Pharmacophore models are crucial tools in drug discovery, particularly for virtual screening and scaffold hopping to find structurally diverse compounds with similar biological activity. nih.govmdpi.com

Pharmacophore models can be developed based on either the structure of the ligand (ligand-based) or the receptor (structure-based). dovepress.com For xanthone derivatives, pharmacophore models have been developed to delineate the structural features required for specific biological activities. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.govugm.ac.id

For instance, a pharmacophore model for cytotoxicity might identify a hydrogen bond acceptor site corresponding to the carbonyl oxygen of the xanthenone core and associated aromatic/hydrophobic sites as essential for activity. nih.gov Once developed and validated, these pharmacophore models can be used as 3D queries to screen large compound databases to identify new potential inhibitors. nih.gov The validation of a pharmacophore model is a critical step and is often done using a test set of known active and inactive compounds to evaluate its ability to distinguish between them. nih.govbiorxiv.org

Advanced Analytical and Spectroscopic Characterization Methods for 2,7 Dihydroxyxanthen 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,7-Dihydroxyxanthen-9-one. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom, their connectivity, and spatial relationships.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the molecule's symmetry, protons in equivalent positions (e.g., H-1 and H-8, H-3 and H-6) would be chemically equivalent and produce overlapping signals, simplifying the spectrum. The hydroxyl protons at positions 2 and 7 would typically appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-9) of the xanthenone core is characteristically deshielded and would appear at a significantly downfield chemical shift (typically in the 170-180 ppm range). The carbons bearing the hydroxyl groups (C-2 and C-7) and the ether-linked carbons (C-4a and C-10a) would also have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure by establishing proton-proton and proton-carbon correlations through bonds.

While specific experimental NMR data for this compound is not widely reported in publicly available literature, the expected spectral characteristics can be predicted based on its structure.

Table 1: Predicted NMR Spectral Features for this compound

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Information Provided
Aromatic Protons (¹H)6.5 - 8.0Doublets, TripletsElucidates the substitution pattern on the aromatic rings.
Hydroxyl Protons (¹H)5.0 - 10.0 (variable)Broad SingletConfirms the presence of -OH groups.
Carbonyl Carbon (¹³C)170 - 180SingletIdentifies the ketone functional group.
Aromatic Carbons (¹³C)100 - 160Singlets, DoubletsMaps the carbon skeleton of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing definitive confirmation of a compound's identity.

For this compound, HRMS would be used to verify its molecular formula, C₁₃H₈O₄. The experimentally measured mass would be compared against the calculated exact mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample for analysis. The high resolution of the instrument (such as an Orbitrap or FT-ICR mass spectrometer) allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, when studying the compound in biological systems, HRMS is invaluable for metabolite profiling. It can detect and identify metabolic products of this compound by identifying mass shifts corresponding to common metabolic transformations (e.g., glucuronidation, sulfation, or further hydroxylation).

Table 2: Calculated Mass Data for this compound

ParameterValue
Molecular FormulaC₁₃H₈O₄
Nominal Mass228 u
Average Mass228.200 g/mol
Monoisotopic Mass228.04226 u
Exact Mass228.042259 g/mol

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized batch of this compound. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase. A UV-Vis detector is commonly used for detection, as the xanthenone core possesses a strong chromophore. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. A single, sharp, and symmetrical peak is indicative of high purity.

When analyzing complex mixtures, such as natural product extracts or metabolic samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the confident identification of this compound even in the presence of many other compounds by matching its retention time and mass spectrum with that of a known standard.

Table 3: Application of Chromatographic Techniques for this compound

TechniquePrimary ApplicationPrinciple of OperationInformation Obtained
HPLC Purity AssessmentDifferential partitioning of the analyte between a stationary phase and a mobile phase.Retention time, peak area, and percentage purity.
LC-MS Complex Mixture AnalysisPhysical separation by chromatography followed by mass-based detection and identification.Retention time, mass-to-charge ratio, and structural information from fragmentation patterns.

Crystallographic Analysis and Solid-State Structural Studies

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would reveal the planarity of the xanthenone ring system and the precise geometry of the hydroxyl groups. Crucially, it would also provide detailed insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl and carbonyl groups, and π-π stacking interactions between the aromatic rings. This information is vital for understanding the compound's physical properties, such as melting point and solubility. While the crystal structure of this compound has not been reported in major crystallographic databases, this method remains the gold standard for solid-state structural elucidation.

Photophysical Characterization Techniques for Fluorescent Derivatives (e.g., Quantum Yield, Photostability, Absorbance/Emission Spectra)

The xanthene core is the basis for many highly fluorescent dyes, and derivatives of this compound are expected to exhibit interesting photophysical properties. A comprehensive characterization of these properties is essential for applications in areas such as bio-imaging, sensing, and materials science.

Absorbance/Emission Spectra: UV-Visible absorption spectroscopy is used to determine the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the emission spectrum, which is the light emitted as the molecule returns from the excited state to the ground state. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound.

Photostability: This refers to the ability of a fluorescent molecule to withstand repeated cycles of excitation and emission without undergoing photochemical degradation (photobleaching). High photostability is a critical requirement for many practical applications, especially in fluorescence microscopy.

While specific photophysical data for fluorescent derivatives of this compound are not extensively documented, these standard techniques would be employed to characterize any newly synthesized fluorescent analogs.

Table 4: Key Photophysical Parameters for Fluorescent Derivatives

ParameterDefinitionSignificance
Absorbance Spectrum A plot of light absorbance versus wavelength.Determines the optimal excitation wavelengths.
Emission Spectrum A plot of fluorescence intensity versus wavelength.Characterizes the color of the emitted light.
Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed.Quantifies the brightness and efficiency of the fluorophore.
Photostability The resistance of the molecule to photodegradation.Determines the useful lifetime of the fluorophore in applications.

Emerging Research Directions and Potential Translational Applications of 2,7 Dihydroxyxanthen 9 One

2,7-Dihydroxyxanthen-9-one as a Lead Scaffold for Rational Drug Design and Development of New Therapeutics

The xanthone (B1684191) core is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov This characteristic makes this compound an excellent starting point for the rational design and development of novel therapeutic agents. The hydroxyl groups at the 2 and 7 positions offer reactive sites for chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity.

Researchers are exploring the modification of the xanthone scaffold to develop new drugs for a variety of diseases. For instance, synthetic xanthone derivatives are being investigated for their potential in treating Alzheimer's disease by targeting multiple pathological pathways, including oxidative stress and neuroinflammation. researchgate.net The anticancer properties of xanthones are also a major area of focus, with studies showing that derivatives can induce cancer cell death through mechanisms like apoptosis. nih.govmdpi.com The introduction of different functional groups to the xanthone core has been shown to significantly impact its biological activity. mdpi.com

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how different chemical groups influence its biological activity. This will guide the design of more effective drug candidates.

Computational Modeling: Utilizing computer-aided drug design techniques to predict the interaction of this compound derivatives with specific biological targets, thereby streamlining the drug discovery process.

Target-Based Drug Discovery: Identifying specific enzymes or receptors implicated in disease pathways that can be modulated by derivatives of this compound.

Compound NameTherapeutic Target/Application
Synthetic Xanthone DerivativesAlzheimer's Disease, Cancer
Alpha-mangostinAnticancer, Anti-inflammatory
Garcinone EAnticancer

Development of Chemical Probes and Biosensors for Specific Biological Targets and Pathways

The fluorescent properties inherent in the xanthene backbone of this compound make it an attractive candidate for the development of chemical probes and biosensors. These tools are invaluable for studying complex biological processes at the molecular level. By chemically modifying the this compound structure, it is possible to create probes that can selectively bind to and report on the presence of specific ions, molecules, or changes in the cellular environment.

For example, Schiff bases derived from xanthene structures have been synthesized and shown to act as colorimetric sensors for metal ions like uranium. nih.gov The development of fluorescent probes for detecting reactive oxygen species (ROS) is another active area of research, as ROS are implicated in numerous diseases. nih.gov The modular nature of the xanthone scaffold allows for the incorporation of specific recognition elements that can bind to a target of interest, while the xanthene core provides the fluorescent signal.

Future directions in this field may include:

"Turn-on" Fluorescent Probes: Designing probes based on this compound that only become fluorescent upon binding to their target, which minimizes background signal and enhances sensitivity.

Probes for Live-Cell Imaging: Developing cell-permeable derivatives that can be used to visualize biological processes in real-time within living cells.

Multiplexed Sensing: Creating a panel of probes with different fluorescent properties to simultaneously detect multiple targets within a complex biological sample.

Probe TypeAnalyte/Target
Xanthene-based Schiff baseUranium
Fluorescein-based probesReactive Oxygen Species (ROS)

Exploration of this compound in Advanced Materials Science (e.g., Optoelectronic Materials, Functional Polymers)

The potential applications of this compound extend beyond the biomedical field into the realm of materials science. The rigid, planar structure and the presence of hydroxyl groups suggest that this compound could be a valuable building block for the creation of novel functional materials.

There is growing interest in the use of organic molecules in optoelectronic devices, such as organic light-emitting diodes (OLEDs). A related compound, 3,6-dihydroxyxanthen-9-one, has been noted for its potential application in OLED materials, suggesting that this compound and its derivatives could also possess interesting photophysical properties. alfa-chemical.com The hydroxyl groups of this compound can also serve as reactive handles for incorporating the xanthone moiety into polymer chains, leading to the development of functional polymers with unique properties. nih.gov These polymers could find applications in areas such as coatings, films, and advanced composites.

Emerging research in this domain could focus on:

Synthesis of Novel Conjugated Materials: Designing and synthesizing derivatives of this compound with extended π-systems to tune their electronic and optical properties for applications in organic electronics.

Development of Smart Polymers: Incorporating the this compound unit into stimuli-responsive polymers that change their properties in response to environmental cues such as pH, light, or temperature. nih.gov

Creation of High-Performance Materials: Exploring the use of this compound as a monomer or cross-linking agent to create polymers with enhanced thermal stability, mechanical strength, or specific optical characteristics.

Material ClassPotential Application
Organic Light-Emitting Diodes (OLEDs)Display and lighting technology
Functional PolymersCoatings, films, smart materials

Future Methodological Advancements and Interdisciplinary Approaches in Xanthone Research

To fully unlock the potential of this compound and other xanthones, future research will require a combination of methodological advancements and interdisciplinary collaboration. The complexity of biological systems and the multifaceted nature of materials science challenges necessitate a holistic approach.

Key areas for future development include:

Advanced Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and modification of the xanthone core will be crucial for generating diverse libraries of compounds for screening. mdpi.com

High-Throughput Screening: The use of automated systems to rapidly screen large numbers of this compound derivatives for biological activity or desirable material properties will accelerate the pace of discovery.

In Vivo and Clinical Studies: While many studies on xanthones are conducted in vitro, there is a need for more extensive in vivo animal studies and, eventually, human clinical trials to validate their therapeutic potential. researchgate.net

Collaborative Research: Fostering collaborations between chemists, biologists, pharmacologists, and materials scientists will be essential for translating fundamental discoveries into real-world applications. researchgate.net By integrating expertise from different fields, researchers can gain a deeper understanding of the mechanisms of action of xanthone derivatives and design more effective solutions for a wide range of scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,7-Dihydroxyxanthen-9-one, and how can purity be assessed during the process?

  • Methodological Answer : The synthesis typically involves condensation of polyphenolic precursors (e.g., resorcinol derivatives) with salicylic acid analogs in the presence of dehydrating agents like acetic anhydride or phosphorus oxychloride . Key steps include temperature control (60–80°C) and reaction time optimization (6–12 hours). To assess purity, thin-layer chromatography (TLC) with silica gel plates and a mobile phase (e.g., ethyl acetate/hexane, 3:7) is recommended. Spots are visualized under UV light or via iodine vapor exposure . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can quantify purity post-synthesis .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning hydroxyl and aromatic proton signals. For example, the two hydroxyl groups at positions 2 and 7 show downfield shifts (~δ 12–14 ppm in ¹H NMR) due to hydrogen bonding. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms the molecular ion peak (expected m/z: ~228.04 for C₁₃H₈O₄) . Infrared (IR) spectroscopy can further validate hydroxyl stretches (~3200–3500 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or compound solubility. Standardize assays using dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity. Include positive controls (e.g., quercetin for antioxidant assays) and validate results with orthogonal methods (e.g., fluorescence-based ROS detection alongside MTT assays) . Dose-response curves (0.1–100 µM) and time-course studies help distinguish transient vs. sustained effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the hydroxyl groups of this compound?

  • Methodological Answer : Synthesize analogs with selective protection/deprotection of hydroxyl groups. For instance, acetylation of the 2-OH or 7-OH positions can isolate their contributions to bioactivity . Test derivatives in enzyme inhibition assays (e.g., xanthine oxidase for antioxidant potential) or receptor-binding studies (e.g., fluorescence polarization for kinase interactions). Molecular docking simulations using software like AutoDock Vina can predict binding affinities to target proteins, guiding experimental prioritization .

Q. How should researchers design experiments to investigate the mechanism of action of this compound in inflammatory models?

  • Methodological Answer : Use in vitro models (e.g., LPS-stimulated RAW 264.7 macrophages) to measure cytokine production (IL-6, TNF-α) via ELISA. For in vivo validation, employ DSS-induced colitis in mice, administering this compound orally (10–50 mg/kg/day) and assessing colon histopathology and inflammatory markers . Include knockout models (e.g., NF-κB-deficient mice) or inhibitors (e.g., JNK inhibitors) to identify signaling pathways involved .

Data Analysis & Documentation

Q. What are best practices for handling and presenting raw data in studies involving this compound?

  • Methodological Answer : Raw data (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata (instrument parameters, solvent systems). Use software like MestReNova for NMR processing and GraphPad Prism for statistical analysis (ANOVA with post-hoc tests). Report uncertainties (e.g., ±SEM) and outliers via Grubbs’ test. For bioactivity data, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS hazard classifications (e.g., H315 for skin irritation) and use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dihydroxyxanthen-9-one
Reactant of Route 2
Reactant of Route 2
2,7-Dihydroxyxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.